molecular formula C12H11BO3 B1354018 3-Phenoxyphenylboronic acid CAS No. 221006-66-2

3-Phenoxyphenylboronic acid

Cat. No. B1354018
M. Wt: 214.03 g/mol
InChI Key: LOPQWMNOCSRRSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Phenoxyphenylboronic acid involves the Suzuki-Miyaura coupling reaction, which is important for the synthesis of many inhibitors of serine proteases . This reaction involves the formation of a carbon-carbon bond by reacting with different aryl halides over a palladium catalyst . Another synthesis method involves reacting 3,5-dichloroisonicotinonitrile with 3-phenoxyphenylboronic acid in the presence of potassium phosphate and Pd(Ph3P)4 .


Molecular Structure Analysis

The molecular structure of 3-Phenoxyphenylboronic acid has been analyzed using the DFT/B3LYP method with the 6-311++G(d,p) basis set . The geometry optimization was performed for the eight possible conformations of the molecule . According to the theoretical calculation results, the C3 conformation was found to be more stable than other conformations .


Chemical Reactions Analysis

Phenylboronic acids, including 3-Phenoxyphenylboronic acid, are used as synthetic intermediates in organic synthesis . They are particularly important in the Suzuki-Miyaura reaction, which is used for the synthesis of many inhibitors of serine proteases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Phenoxyphenylboronic acid include a melting point of 138-143℃ . The molecular formula is C12H11BO3 and the molecular weight is 214.02500 .

Scientific Research Applications

1. Electrochemical Sensors

3-Phenoxyphenylboronic acid has been utilized in the development of electrochemical sensors. For instance, a study by Li et al. (2014) demonstrated the use of phenol and 3-hydroxyphenylboronic acid for the amplified detection of saccharides. This involved electrochemically co-polymerizing these substances on a glassy carbon electrode, which allowed for the sensitive detection of saccharides like fructose, mannose, and glucose (Li et al., 2014).

2. Polymer Synthesis

The compound is also significant in polymer synthesis. Trejo-Machin et al. (2017) explored phloretic acid, a phenolic compound, as a renewable building block in polymer chemistry, enhancing the reactivity of molecules towards benzoxazine ring formation, an alternative to phenol. This research opens new possibilities for using phenylboronic acid derivatives in the synthesis of materials with applications in various industries (Trejo-Machin et al., 2017).

3. Catalytic Activity

In the field of catalysis, 3-Phenoxyphenylboronic acid and its derivatives have been employed as catalysts. For example, research by Miura and Murakami (2005) on rhodium-catalyzed annulation reactions used 2-cyanophenylboronic acid, showcasing its role as a catalyst in synthesizing complex organic compounds like indenones or indanones (Miura & Murakami, 2005).

4. Antioxidant Research

Phenylboronic acids, including derivatives like 3-Phenoxyphenylboronic acid, have been studied for their antioxidant properties. Gülçin et al. (2010) investigated the radical scavenging and antioxidant activity of tannic acid, a polyphenolic compound. This research contributes to understanding the antioxidant potential of phenylboronic acid derivatives (Gülçin et al., 2010).

5. Synthetic Organic Chemistry

3-Phenoxyphenylboronic acid is also instrumental in synthetic organic chemistry. López-Ruiz et al. (2011) described a phenylboronic acid catalyzed, cyanide promoted synthesis of benzoxazoles, highlighting its utility in the synthesis of complex organic molecules (López-Ruiz et al., 2011).

Conclusion3-Phenoxyphenylboronic acid and its derivatives are versatile compounds with applications ranging from electrochemical sensing

Scientific Research Applications of 3-Phenoxyphenylboronic Acid

Electrochemical Sensing

3-Phenoxyphenylboronic acid plays a vital role in electrochemical sensing. Li et al. (2014) developed a redox-poly(phenol-co-3-hydroxyphenylboronic acid) by electrochemically co-polymerizing phenol and 3-hydroxyphenylboronic acid. This redox-polymer showed significant potential in detecting saccharides like fructose, mannose, and glucose, demonstrating its utility in sensitive electrochemical sensors (Li et al., 2014).

Polymer Synthesis

In polymer synthesis, 3-Phenoxyphenylboronic acid derivatives are used as building blocks. Trejo-Machin et al. (2017) explored phloretic acid, a naturally occurring phenolic compound, as a renewable alternative to phenol for the synthesis of benzoxazine polymers. This research provides insights into the use of phenylboronic acid derivatives in creating new materials suitable for a wide range of applications (Trejo-Machin et al., 2017).

Catalysis

3-Phenoxyphenylboronic acid derivatives are also important in catalysis. Miura and Murakami (2005) conducted a study where 2-cyanophenylboronic acid was used in rhodium-catalyzed annulation reactions. This research highlights the catalytic capabilities of phenylboronic acid derivatives in creating complex organic compounds (Miura & Murakami, 2005).

Safety And Hazards

The safety data sheet for 3-Phenoxyphenylboronic acid indicates that it is harmful if swallowed . It is recommended to wash thoroughly after handling and not to eat, drink, or smoke when using this product . In case of accidental ingestion, it is advised to call a poison center or doctor/physician .

Future Directions

While the future directions for 3-Phenoxyphenylboronic acid specifically are not mentioned in the retrieved papers, boronic acids in general are increasingly being utilized in diverse areas of research . This includes their interactions with diols and strong Lewis bases, which leads to their utility in various sensing applications . They are also being investigated for their potential applications in biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

properties

IUPAC Name

(3-phenoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BO3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPQWMNOCSRRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436018
Record name 3-Phenoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxyphenylboronic acid

CAS RN

221006-66-2
Record name 3-Phenoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-phenoxyphenyl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Krauth, F Bruno, S Pace, PM Jordan, V Temml… - Biochemical …, 2023 - Elsevier
… 3,4-Dimethoxy-3′-phenoxybiphenyl (5b) was synthesized from 4-bromo-1,2-dimethoxybenzene and 3-phenoxyphenylboronic acid. Column chromatography [elution with hexane/…
Number of citations: 1 www.sciencedirect.com
K Luvaga - 2018 - opencommons.uconn.edu
The two main foci herein are the preparation of sulfatides that activate a subset of type II natural killer T (NKT) cells and the synthesis and exploitation of the reactivity of unusual strained …
Number of citations: 0 opencommons.uconn.edu

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